LY 206130
CAS No.: 127414-58-8
Cat. No.: VC0533943
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127414-58-8 |
---|---|
Molecular Formula | C17H24N2O2 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | 1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol |
Standard InChI | InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2 |
Standard InChI Key | PITGAFMHSKTZOO-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |
Canonical SMILES | C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
LY 206130 (CAS# 127414-58-8) is a small organic molecule with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol. Its structural features include a cyclohexylamine group linked to an indole ether moiety, which contributes to its affinity for the 5-HT1A receptor . The compound’s physicochemical characteristics are summarized below:
Property | Value |
---|---|
Molecular Formula | C17H24N2O2 |
Molecular Weight | 288.39 g/mol |
Exact Mass | 288.184 |
Density | 1.17 g/cm³ |
Boiling Point | 521.5°C at 760 mmHg |
LogP | 3.22 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 6 |
SMILES | OC(COC1=CC=CC2NC=CC1=2)CNC1CCCCC1 |
LY 206130 is typically solid at room temperature and exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO), ethanol, and water . For in vivo applications, formulation strategies often involve solubilizing agents like Tween 80 or polyethylene glycol (PEG) to enhance bioavailability .
Pharmacological Profile and Mechanism of Action
Receptor Specificity
LY 206130 demonstrates high selectivity for the 5-HT1A receptor, a G-protein-coupled receptor (GPCR) predominantly located in the raphe nuclei, hippocampus, and cortical regions . Competitive binding assays reveal that LY 206130 antagonizes 5-HT1A receptor activation with nanomolar affinity, effectively blocking agonist-induced intracellular signaling pathways such as adenylate cyclase inhibition .
Neuroendocrine Modulation
Preclinical studies in rodent models highlight LY 206130’s role in regulating hypothalamic-pituitary-adrenal (HPA) axis activity. Intracerebroventricular (i.c.v.) administration of LY 206130 inhibits serotonin-induced corticotropin (ACTH) and prolactin (PRL) release, underscoring its ability to modulate stress-related neuroendocrine responses . For instance, in male rats, LY 206130 (10 µg, i.c.v.) reduced ACTH secretion by 58% following restraint stress, suggesting central 5-HT1A receptors mediate stress hormone release .
Interaction with Monoaminergic Systems
LY 206130 potentiates the effects of serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine. Co-administration of LY 206130 (1 mg/kg, i.p.) and duloxetine in rats synergistically increased extracellular serotonin (669%), norepinephrine (579%), and dopamine (404%) levels in the hypothalamus . This interaction suggests that 5-HT1A autoreceptor blockade enhances serotonergic tone, indirectly stimulating noradrenergic and dopaminergic pathways .
Research Applications and Experimental Findings
Neuroendocrine Studies
LY 206130 has been instrumental in elucidating the role of 5-HT1A receptors in stress and hormone regulation. Key findings include:
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ACTH Inhibition: Central administration of LY 206130 attenuated ACTH responses to 5-HT1A agonists like 8-OH-DPAT and 5-hydroxytryptophan (5-HTP) .
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Prolactin Suppression: LY 206130 (5 µg, i.c.v.) reduced PRL secretion by 42% in rats exposed to acute stress, implicating 5-HT1A receptors in prolactinergic signaling .
Comparative Analysis with Other 5-HT1A Antagonists
LY 206130’s effects differ from those of WAY-100635 and NAN-190, two well-characterized 5-HT1A antagonists:
Antagonist | ACTH Inhibition | PRL Inhibition | Central vs. Peripheral Activity |
---|---|---|---|
LY 206130 | Yes (i.c.v. and i.p.) | Yes (i.c.v. only) | Primarily central |
WAY-100635 | Yes (i.c.v. and i.p.) | Yes (i.c.v. and i.p.) | Central and peripheral |
NAN-190 | Partial (i.c.v. only) | No effect | Central |
These differences highlight LY 206130’s unique profile, particularly its preferential inhibition of PRL secretion via central mechanisms .
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